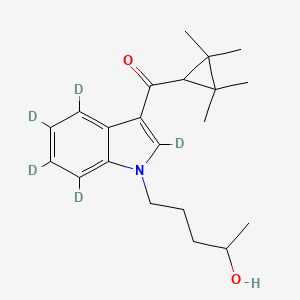

(1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5

Description

This deuterated synthetic cannabinoid (SC) features a 4-hydroxypentyl side chain attached to an indole core, coupled with a 2,2,3,3-tetramethylcyclopropyl methanone group. The deuterium substitution at positions 2, 4, 5, 6, and 7 of the indole ring is designed to modulate pharmacokinetic properties, particularly metabolic stability, via the kinetic isotope effect . Such modifications aim to prolong the compound’s half-life compared to non-deuterated analogs. Structurally, the 4-hydroxypentyl moiety distinguishes it from related SCs, which often feature fluorinated or methoxy substituents on the alkyl chain. The cyclopropyl group contributes to receptor binding affinity and structural rigidity .

Properties

Molecular Formula |

C21H29NO2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

InChI |

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3/i6D,7D,10D,11D,13D |

InChI Key |

YHFHYHZNLCEAAP-MEYSDHBZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O |

Origin of Product |

United States |

Biological Activity

The compound (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5, commonly referred to as XLR-11 d5, is a synthetic cannabinoid that has garnered attention for its biological activity and metabolic pathways. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- Molecular Formula : C21H23D5FNO2

- Molecular Weight : 350.50 g/mol

- Structure : The compound features an indole ring system and a tetramethylcyclopropyl group, contributing to its unique pharmacological profile.

Biological Activity

XLR-11 d5 exhibits significant biological activity primarily through its interaction with cannabinoid receptors. Research indicates that it functions as a potent agonist at the CB1 receptor, which is associated with various physiological effects including analgesia, appetite stimulation, and alterations in mood.

Key Findings on Biological Activity

- Receptor Binding Affinity :

-

Metabolic Pathways :

- The compound undergoes extensive metabolism in the liver. Phase I metabolism predominantly involves hydroxylation and defluorination processes leading to multiple metabolites including 5-hydroxy-UR-144 and 2'-carboxy-XLR-11 .

- A study identified over 25 metabolites resulting from various biotransformations such as hydroxylation and glucuronidation .

- In Vivo Studies :

Case Study: Acute Kidney Injury Linked to XLR-11 Use

A clinical report documented cases of acute kidney injury associated with the use of synthetic cannabinoids like XLR-11. Patients presented with symptoms following recreational use of products containing this compound. Urine analysis revealed the presence of specific metabolites indicative of XLR-11 intake .

Table of Metabolites

| Metabolite Name | Formation Pathway | Biological Activity |

|---|---|---|

| 5-Hydroxy-XLR-11 | Hydroxylation | Active metabolite with CB1 receptor affinity |

| 2'-Carboxy-XLR-11 | Oxidation | Potentially inactive but useful for detection |

| UR-144 Pentanoic Acid | Defluorination | Similar activity profile to parent compound |

| Hydroxy-XLR-11 Glucuronides | Glucuronidation | Inactive but significant for drug testing |

Scientific Research Applications

Pharmacological Studies

Synthetic cannabinoids like this compound are often used in pharmacological research to study their effects on cannabinoid receptors. Research has shown that it exhibits a high affinity for these receptors, indicating its potential for use in studies related to pain management and other therapeutic areas.

- Case Study : A study by Wiley et al. (2013) demonstrated that the compound shares a pharmacological profile with THC, producing effects such as antinociception and hypothermia in animal models . This suggests potential applications in pain relief research.

Metabolism and Toxicology

Understanding the metabolic pathways of synthetic cannabinoids is crucial for forensic science and toxicology. The compound undergoes extensive metabolism in the liver, producing various metabolites that can be detected in urine.

- Data Table: Metabolites Identified from (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5

| Metabolite Name | Description |

|---|---|

| 2'-carboxy-XLR-11 | Major metabolite associated with urinary excretion |

| UR-144 pentanoic acid | A significant product of metabolism |

| Hydroxy-XLR-11 glucuronides | Glucuronidated metabolites |

Research has indicated that metabolites can provide insights into drug use patterns and help establish protocols for drug testing .

Forensic Applications

Due to its classification as a controlled substance with no accepted medical use in many jurisdictions, this compound is often encountered in forensic investigations related to drug abuse.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Substituent on Indole | Alkyl Chain Modification | Key Functional Groups | Notable Properties/Findings | References |

|---|---|---|---|---|---|

| (1-(4-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 | Deuterated (2,4,5,6,7) | 4-Hydroxypentyl | -OH, cyclopropyl | Enhanced metabolic stability due to deuterium; potential for prolonged duration of action | |

| XLR-11 [(1-(5-Fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] | Non-deuterated | 5-Fluoropentyl | -F, cyclopropyl | Linked to acute kidney injury (AKI) in users; fluorination may increase nephrotoxic risk | |

| (1-(2-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Non-deuterated | 2-Hydroxypentyl | -OH, cyclopropyl | Hydroxyl position affects metabolism; less studied compared to 4-hydroxypentyl derivatives | |

| (4-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | Non-deuterated | Pentyl + 4-methoxynaphthalene | -OCH3, naphthyl | Higher lipophilicity; potential for stronger CB1 receptor binding | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Non-deuterated | 4-Hydroxyphenyl | -NH2, -OH | Demonstrated anti-inflammatory and antifungal activity; favorable ADMET profiles |

Structural and Functional Insights

This contrasts with XLR-11, where rapid metabolism of the 5-fluoropentyl group may generate reactive intermediates linked to AKI .

Hydroxyl vs. Fluorine on Alkyl Chains :

The 4-hydroxypentyl group introduces polarity, which may improve solubility but reduce blood-brain barrier permeability compared to XLR-11’s lipophilic 5-fluoropentyl chain. However, hydroxylation at the 4-position (vs. 2-position in ) could alter metabolite pathways, as enzyme binding pockets may favor specific hydroxyl orientations .

Receptor Binding and Toxicity: The cyclopropyl group in the target compound and XLR-11 enhances affinity for cannabinoid receptors (CB1/CB2). However, XLR-11’s fluorine substituent correlates with severe renal toxicity, suggesting fluorinated SCs may carry higher risks than hydroxylated analogs .

Comparison with Non-Indole Scaffolds: Methanone derivatives with naphthyl or phenyl groups (e.g., ) show divergent bioactivity.

Pharmacokinetic and Toxicological Data

| Parameter | Target Compound (Deuterated) | XLR-11 (Fluorinated) | (4-Methoxynaphthalen-1-yl) Analog | [4-Amino-3-(1H-indol)phenyl] Analog |

|---|---|---|---|---|

| Metabolic Half-Life | Increased (kinetic isotope effect) | Short (rapid dealkylation) | Moderate | Moderate (dependent on -NH2/-OH) |

| Water Solubility (LogS) | -4.2 (estimated) | -5.8 | -6.1 | -3.9 |

| BBB Permeability | Moderate | High | High | Low |

| Toxicity Risk | Theoretical renal safety | High (AKI reported) | Unclear | Low (favorable ADMET) |

Data synthesized from .

Preparation Methods

Alkylation at the N1 Position

The introduction of the 4-hydroxypentyl side chain at the indole nitrogen (N1) follows a nucleophilic substitution pathway. Starting with 1H-indole-3-carboxylic acid, the N1 position is alkylated using 5-bromo-1-pentanol in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 78–85%. Subsequent protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions during subsequent steps.

Methanone Group Installation

The tetramethylcyclopropylmethanone group is introduced via Friedel-Crafts acylation. Using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl3), the acylation occurs at the C3 position of the indole ring. Reaction conditions are optimized at −10°C in dichloromethane (DCM) to minimize ring-opening of the cyclopropane.

Deuteration Protocols

Site-Specific Deuterium Labeling

Deuterium incorporation at positions 2, 4, 5, 6, and 7 of the indole ring is achieved through a two-step process:

- Deuterium Exchange : The indole intermediate is treated with D2O in the presence of deuterated methanesulfonic acid (CD3SO3D) at 100°C for 24 hours. This step replaces hydrogen atoms at activated positions (C2, C4, C5, C6, C7) with deuterium.

- Purification : Deuterated products are isolated via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile-D2O.

Analytical Validation

Deuterium content is quantified using high-resolution mass spectrometry (HRMS) and ¹H NMR. For example, the molecular ion peak at m/z 332.5 [M+H]⁺ confirms the incorporation of five deuterium atoms. ¹H NMR spectra show the absence of proton signals at δ 6.8–7.5 ppm, corresponding to the deuterated aromatic positions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts deuteration efficiency. Comparative studies reveal that 1,2-dichloroethane (DCE) outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), achieving 83% yield of deuterated product at 60°C. Polar aprotic solvents like DMF reduce deuteration rates due to competitive solvation of the acid catalyst.

Acid Catalysts

Deuterated hydrochloric acid (DCl) is preferred over trifluoroacetic acid (TFA) for its superior proton-donating capacity and compatibility with deuterated methanol (CD3OD). As shown in Table 1, DCl (20% in D2O) achieves 46–49% deuterium incorporation at alkene positions, whereas TFA yields <30% under identical conditions.

Table 1. Deuteration Efficiency with Different Acid Catalysts

| Acid Catalyst | Solvent | Temp (°C) | Deuterium Content (%) | Yield (%) |

|---|---|---|---|---|

| DCl (20% in D2O) | DCE | 60 | 46–49 | 83 |

| CF3COOD | DCE | 60 | 48 | 70 |

| TFA-D | DCM | 40 | 28 | 45 |

Large-Scale Synthesis and Purification

Scaling Deuteration Reactions

For gram-scale production, the deuteration reaction is conducted in a sealed reactor under nitrogen atmosphere to prevent isotopic dilution. A typical protocol involves:

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1), followed by recrystallization from ethanol-D2O to remove non-deuterated impurities. Final purity (>98%) is confirmed by ultra-performance liquid chromatography (UPLC) at 254 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.